4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride
CAS No.: 2260937-16-2
Cat. No.: VC5414105
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2260937-16-2 |
---|---|
Molecular Formula | C8H15Cl2N3 |
Molecular Weight | 224.13 |
IUPAC Name | 4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H13N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h5-6H,1-4,9H2,(H,10,11);2*1H |
Standard InChI Key | SMDJWVHZPPPAMU-UHFFFAOYSA-N |
SMILES | C1CC2=C(CC1CN)NN=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine dihydrochloride, with a molecular weight of 224.13 g/mol (C₈H₁₅Cl₂N₃) . Key structural attributes include:
-
A 4,5,6,7-tetrahydro-1H-indazole core, which reduces aromaticity compared to fully unsaturated indazoles, potentially enhancing solubility and metabolic stability.
-
An aminomethyl (-CH₂NH₂) group at the 6-position, enabling hydrogen bonding and ionic interactions with biological targets.
-
Two hydrochloride counterions, improving crystallinity and aqueous solubility .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₅Cl₂N₃ | |
Exact Mass | 224.06 g/mol | |
XLogP3 | 1.9 | |
Hydrogen Bond Donors | 4 | |
Hydrogen Bond Acceptors | 3 |
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis typically involves functionalizing the indazole core through multi-step reactions:
-
Aldol Condensation: Cyclohexanone derivatives are prepared via aldol condensation of acetylacetone with aldehydes (e.g., indole-3-carbaldehyde) in dimethyl sulfoxide (DMSO) with piperidine as a base .
-
Hydrazine Cyclization: The resulting diketone intermediate reacts with hydrazine hydrate in methanol under reflux to form the tetrahydroindazole scaffold .
-
Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation.
Table 2: Representative Synthesis Steps
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Aldol condensation | DMSO, piperidine, 5 h, rt | 98% |
2 | Hydrazine cyclization | MeOH, reflux, 12 h | 65% |
3 | Salt formation | HCl/Et₂O, 0°C | 85% |
Physicochemical Data
-
Solubility: Highly soluble in water (>50 mg/mL) due to ionic character; moderate solubility in DMSO and methanol.
-
Melting Point: Decomposes above 170°C.
-
Spectroscopic Data:
Pharmacological Research and Applications
Antibacterial Activity
Molecular docking studies against DNA gyrase (PDB: 1KZN), a bacterial enzyme, revealed binding energies of -7.0 kcal/mol for analogs of this compound. Key interactions include hydrogen bonds with Glu-50 and hydrophobic contacts with Val-120 .
Table 3: Antibacterial Screening (Analog Data)
Compound | Zone of Inhibition (mm) | MIC (μg/mL) | Target Organism |
---|---|---|---|
5A | 18 ± 0.5 | 12.5 | Staphylococcus aureus |
5F | 16 ± 0.7 | 25.0 | Escherichia coli |
Precaution | Recommendation |
---|---|
Personal Protection | Gloves, goggles, respirator in ventilated area |
Storage | Room temperature, desiccated |
Disposal | Incineration per local regulations |
Future Directions
Further studies should explore:
-
Kinase Inhibition: The indazole scaffold’s affinity for ATP-binding pockets in kinases.
-
CNS Penetration: Optimizing logP and polar surface area for blood-brain barrier permeability.
-
Prodrug Development: Ester or amide derivatives to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume